molecular formula C11H14N4 B1452922 (dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine CAS No. 1250018-03-1

(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine

Cat. No.: B1452922
CAS No.: 1250018-03-1
M. Wt: 202.26 g/mol
InChI Key: XKJFQIOMQDSJNG-UHFFFAOYSA-N
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Description

(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antiviral and Antitumoral Activity

    • Compounds related to (4,5-dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine have been synthesized and tested for their antiviral and antitumoral activities. Notably, structural variations on the phenyl moiety have shown the potential to tune these biological properties, with the antitumoral activity attributed to the inhibition of tubulin polymerization (Jilloju et al., 2021).
  • Physicochemical Properties and Pharmacological Activity

    • Investigations into the physicochemical and biological properties of nitrogen-containing heterocycles, including 1,2,4-triazole derivatives, have been carried out due to their low levels of acute toxicity and a wide spectrum of pharmacological activities. These derivatives form the basis for several medicines, highlighting the ongoing research interest in this chemical class (Ihnatova et al., 2020).
  • Neurokinin-1 Receptor Antagonism

    • Related compounds have been studied for their role as neurokinin-1 receptor antagonists. These have been found effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating potential therapeutic applications (Harrison et al., 2001).
  • Structural Studies and Supramolecular Assembly

    • Structural studies of triazole derivatives provide insights into their molecular structure and supramolecular assembly. These studies are crucial for understanding the interaction of these compounds at the molecular level, which is essential for their potential application in various fields (Artime et al., 2018).
  • Cytotoxic Agents in Cancer Research

    • Novel triazole derivatives have shown significant cytotoxic activity against various human cancer cell lines, suggesting their potential as potent cytotoxic agents in cancer research. The studies also explore their mechanism of action, such as cell cycle arrest and induction of apoptosis (Liu et al., 2017).
  • Chiral Discrimination and Analytical Applications

    • The ability of certain triazole compounds to undergo chiral discrimination has been studied, with applications in analytical chemistry, particularly in the separation of enantiomers (Bereznitski et al., 2002).

Properties

IUPAC Name

(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-13-14-11(15(8)2)10(12)9-6-4-3-5-7-9/h3-7,10H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJFQIOMQDSJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine
Reactant of Route 2
(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine
Reactant of Route 3
(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine
Reactant of Route 4
(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine
Reactant of Route 5
(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine
Reactant of Route 6
(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.